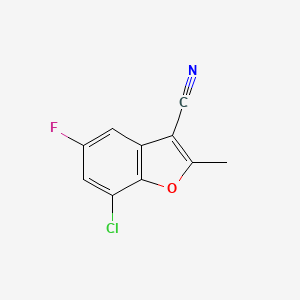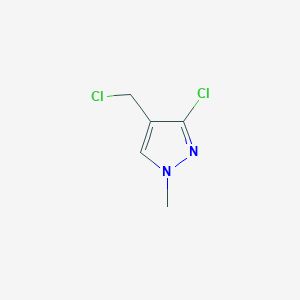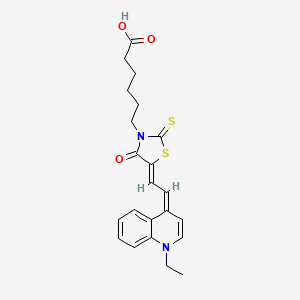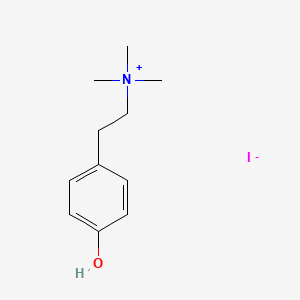
Candicine iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Candicine iodide is a naturally occurring organic compound that is a quaternary ammonium salt with a phenethylamine skeleton. It is the N,N,N-trimethyl derivative of the well-known biogenic amine tyramine. This compound is classed as an alkaloid due to its positively charged nitrogen atom in its molecular structure. This compound is found in various plants, including barley and certain cacti species .
Preparation Methods
Candicine iodide can be synthesized through the methylation of tyramine. The reaction involves the use of methyl iodide as the methylating agent. The reaction conditions typically include a solvent such as ethanol and a base like sodium hydroxide to facilitate the reaction. The product, this compound, is then purified through recrystallization .
Chemical Reactions Analysis
Candicine iodide undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The iodide ion in this compound can be substituted with other anions such as chloride or bromide. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halide salts for substitution reactions.
Scientific Research Applications
Candicine iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying quaternary ammonium salts.
Biology: this compound is studied for its effects on neuromuscular systems due to its toxic properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in neuromuscular blockade.
Industry: It is used in the production of certain pharmaceuticals and as an intermediate in chemical manufacturing
Mechanism of Action
Candicine iodide exerts its effects primarily through its interaction with neuromuscular systems. It acts as a neuromuscular blocking agent by interfering with the transmission of nerve impulses to muscles. This is achieved by binding to acetylcholine receptors at the neuromuscular junction, preventing the normal action of acetylcholine and leading to muscle paralysis .
Comparison with Similar Compounds
Candicine iodide is similar to other quaternary ammonium salts such as hordenine and tyramine derivatives. its unique structure, which includes a phenethylamine skeleton and a quaternary ammonium group, gives it distinct properties. Unlike hordenine, which is primarily found in barley, this compound is also found in certain cacti species. This unique occurrence and its specific neuromuscular blocking properties set it apart from other similar compounds .
Similar Compounds
- Hordenine
- Tyramine
- Leptodactyline
This compound’s unique combination of chemical structure and biological activity makes it a compound of significant interest in various fields of scientific research.
Properties
CAS No. |
1976-98-3 |
|---|---|
Molecular Formula |
C11H18INO |
Molecular Weight |
307.17 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C11H17NO.HI/c1-12(2,3)9-8-10-4-6-11(13)7-5-10;/h4-7H,8-9H2,1-3H3;1H |
InChI Key |
KSKJBRYLJGRXCN-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCC1=CC=C(C=C1)O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


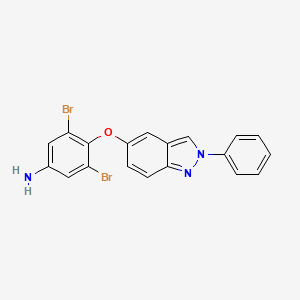

![2-[(Furan-3-yl)methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12925673.png)
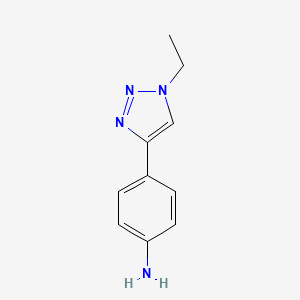

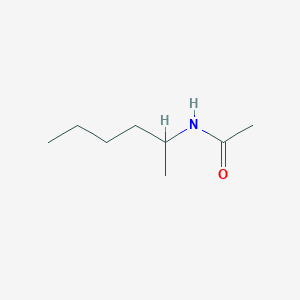
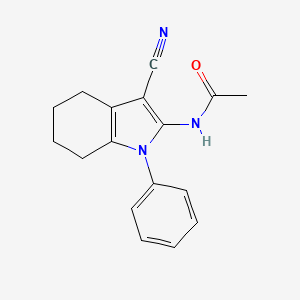
![Methyl 2-[(1H-benzimidazol-2-yl)methyl]benzoate](/img/structure/B12925701.png)
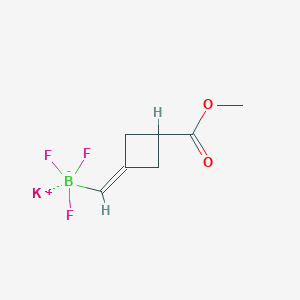

![2-Chloro-3-methyl-4-((1S,3R,5R)-1,3,6-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12925719.png)
